Propargyl-PEG5-Tos
Overview
Description
Propargyl-PEG5-Tos: is a polyethylene glycol (PEG) derivative that contains a tosyl group and a propargyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions, while the propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl-PEG5-Tos can be synthesized through a series of chemical reactions involving the attachment of a propargyl group and a tosyl group to a PEG chain. The tosyl group can be easily replaced by thiol and amino groups through nucleophilic substitution . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity PEG linkers. Companies like AxisPharm and CD Bioparticles offer this compound with high purity and support custom synthesis for various applications .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The tosyl group is a very good leaving group for nucleophilic substitution reactions.
Click Chemistry: The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage
Common Reagents and Conditions:
Nucleophilic Substitution: Thiol and amino groups are common nucleophiles used in these reactions.
Click Chemistry: Copper catalysts are commonly used in azide-alkyne Click Chemistry.
Major Products:
Triazole Linkages: Formed from the reaction of the propargyl group with azide-bearing compounds.
Substituted PEG Derivatives: Formed from nucleophilic substitution reactions involving the tosyl group.
Scientific Research Applications
Chemistry: Propargyl-PEG5-Tos is used as a linker in the synthesis of complex molecules and in Click Chemistry reactions to form stable triazole linkages .
Biology and Medicine: In biological and medical research, this compound is used for drug delivery and bioconjugation. The hydrophilic PEG spacer increases solubility in aqueous media, making it suitable for various biomedical applications .
Industry: In industrial applications, this compound is used in the synthesis of polymers and other materials that require high solubility and stability .
Mechanism of Action
The mechanism of action of Propargyl-PEG5-Tos involves its functional groups. The tosyl group acts as a leaving group in nucleophilic substitution reactions, while the propargyl group participates in Click Chemistry reactions to form stable triazole linkages . These reactions are facilitated by copper catalysts and result in the formation of stable and soluble compounds .
Comparison with Similar Compounds
Propargyl-PEG2-Tos: Contains a shorter PEG spacer but similar functional groups.
Tos-PEG-Alkyne: Contains a tosyl group and an alkyne group, similar to Propargyl-PEG5-Tos.
Uniqueness: this compound is unique due to its longer PEG spacer, which increases solubility in aqueous media and enhances its suitability for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O7S/c1-3-8-21-9-10-22-11-12-23-13-14-24-15-16-25-26(19,20)18-6-4-17(2)5-7-18/h1,4-7H,8-16H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJIUZITHCTEAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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